molecular formula C25H26ClN3O3 B2500772 2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 695218-43-0

2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2500772
CAS No.: 695218-43-0
M. Wt: 451.95
InChI Key: ZBHAIKKYDRXZFB-UHFFFAOYSA-N
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Description

2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H26ClN3O3 and its molecular weight is 451.95. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications in Psychotic and Mood Disorders

One of the notable compounds structurally related to the mentioned chemical is Lurasidone. Lurasidone is recognized for its efficacy in treating psychotic and mood disorders, including schizophrenia and bipolar depression. It operates with a distinctive pharmacodynamic profile compared to other antipsychotics, showing promise in short-term schizophrenia treatment and acute bipolar depression without significant weight gain, metabolic, or cardiac side effects. However, its long-term efficacy and broader application scope remain areas for further research (Pompili et al., 2018).

Pharmacokinetic Properties and Metabolism

Arylpiperazine derivatives, including those with chlorophenyl groups, undergo extensive metabolism, prominently involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have varied effects on serotonin receptors and other neurotransmitter systems, highlighting the complex pharmacokinetic properties of these compounds. The wide individual variability in metabolite-to-parent drug ratios underscores the importance of understanding these pharmacokinetic characteristics for clinical applications (Caccia, 2007).

Role as Pharmacophores in Drug Design

Compounds featuring the arylcycloalkylamine structure, such as arylpiperazines, are vital pharmacophoric groups in antipsychotic agents. They contribute to the potency and selectivity of D2-like receptor binding, an essential aspect in designing drugs for neuropsychiatric disorders. This highlights the compound's role in the rational design of new therapeutic agents targeting specific receptor subtypes (Sikazwe et al., 2009).

Properties

IUPAC Name

2-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c26-18-4-3-5-20(16-18)27-12-14-28(15-13-27)23(30)17-8-10-19(11-9-17)29-24(31)21-6-1-2-7-22(21)25(29)32/h3-5,8-11,16,21-22H,1-2,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHAIKKYDRXZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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